molecular formula C9H13NO5 B3061048 2-(Diethoxymethyl)-5-nitrofuran CAS No. 3455-50-3

2-(Diethoxymethyl)-5-nitrofuran

Cat. No.: B3061048
CAS No.: 3455-50-3
M. Wt: 215.2 g/mol
InChI Key: KCOCEYGKBVVPDC-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)-5-nitrofuran is a nitrofuran derivative characterized by a diethoxymethyl substituent at the 2-position of the 5-nitrofuran ring. Nitrofuran derivatives are renowned for their broad-spectrum antimicrobial properties, acting via nitroreductase-mediated generation of reactive intermediates that damage microbial DNA . The diethoxymethyl group, an acetal, may influence the compound’s stability, lipophilicity, and bioavailability compared to esters (e.g., diacetates) or amides .

Properties

IUPAC Name

2-(diethoxymethyl)-5-nitrofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-3-13-9(14-4-2)7-5-6-8(15-7)10(11)12/h5-6,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOCEYGKBVVPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(O1)[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188088
Record name Furan, 2-(diethoxymethyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3455-50-3
Record name Furan, 2-(diethoxymethyl)-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003455503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-(diethoxymethyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxymethyl)-5-nitrofuran typically involves the nitration of a furan derivative followed by the introduction of the diethoxymethyl group. One common method includes the following steps:

    Nitration: The furan ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Diethoxymethylation: The nitrated furan is then reacted with diethyl orthoformate in the presence of an acid catalyst to introduce the diethoxymethyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or Continuous Nitration: Using large reactors to ensure uniform nitration of the furan derivative.

    Purification: The nitrated product is purified through crystallization or distillation.

    Diethoxymethylation: The purified nitrated furan is then subjected to diethoxymethylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxymethyl)-5-nitrofuran undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-(Diethoxymethyl)-5-aminofuran.

    Substitution: Formation of various substituted furans depending on the reagents used.

Scientific Research Applications

2-(Diethoxymethyl)-5-nitrofuran has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties. Researchers are exploring its use in developing new antibiotics and antifungal agents.

    Biology: It is used in biological studies to understand the mechanism of action of nitrofuran derivatives and their effects on microbial cells.

    Industry: It is used as an intermediate in the synthesis of other chemical compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Diethoxymethyl)-5-nitrofuran involves the interaction of its nitro group with microbial enzymes. The nitro group undergoes reduction within the microbial cell, leading to the formation of reactive intermediates that can damage DNA, proteins, and other cellular components. This results in the inhibition of microbial growth and replication.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(Diethoxymethyl)-5-nitrofuran with key analogs:

Compound Substituent Molecular Weight (g/mol) Key Properties References
This compound (hypothetical) -CH(OCH₂CH₃)₂ ~243 (estimated) Higher lipophilicity vs. diacetate; acetal group may enhance hydrolytic stability. Inferred from
2-(Diacetoxymethyl)-5-nitrofuran -CH(OCOCH₃)₂ 243.17 ΔfH°gas = -772 ± 3 kJ/mol; ester groups may increase solubility in polar solvents.
5-Nitrofuran-2-carboxamide derivatives (e.g., Compounds 2–3 in ) -CONHR ~265–275 Amide bonds improve metabolic stability; variable antifungal activity (MICs: 0.45–32.4 µg/mL).
Furaltadone -CH₂NH-C(O)-morpholine 325.3 Antibiotic; metabolizes to AMOZ (a banned veterinary residue).
5-Nitro-2-furaldehyde semicarbazone -CH=N-NHCONH₂ 249.16 Carcinogenic in rats (mammary/kidney tumors); nitro group critical for activity.

Biological Activity

2-(Diethoxymethyl)-5-nitrofuran is a synthetic organic compound classified within the nitrofuran family. Its structure features a nitro group attached to a furan ring, along with a diethoxymethyl substituent. This unique configuration suggests potential biological applications, particularly in medicinal chemistry, due to the compound's known antibacterial and antifungal properties.

  • Molecular Formula : C₁₁H₁₅N₃O₅
  • Molecular Weight : 215.20 g/mol
  • CAS Number : 3455-50-3

Synthesis

The synthesis of this compound typically involves two main steps:

  • Nitration of Furan : The furan ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 5-position.
  • Diethoxymethylation : The resulting nitrated furan is reacted with diethyl orthoformate in the presence of an acid catalyst to introduce the diethoxymethyl group at the 2-position.

Antimicrobial Properties

Research indicates that nitrofuran derivatives, including this compound, exhibit broad-spectrum antimicrobial activity. The mechanism of action typically involves the reduction of the nitro group within microbial cells, leading to the formation of reactive intermediates that can damage DNA and proteins, thus inhibiting microbial growth.

Comparative Analysis with Other Nitrofurans

CompoundActivity TypeNotable Uses
NitrofurantoinAntibioticUsed for urinary tract infections
FurazolidoneAntibacterial/AntiprotozoalTreats bacterial and protozoal infections
NitrofurazoneTopical AntibacterialUsed in wound care
This compound Potential Antibacterial/FungalUnder investigation for new antibiotics

Case Studies and Research Findings

  • Mechanism of Action : Studies have shown that the nitro group in this compound can be reduced by microbial enzymes, leading to the generation of reactive species that disrupt cellular functions.
  • Stability and Efficacy : In vitro assays have demonstrated that this compound maintains stability under physiological conditions while exhibiting significant antimicrobial efficacy against various pathogens .
  • Potential Applications : Ongoing research is exploring its potential as a lead compound for developing new antibiotics targeting resistant strains of bacteria .

Toxicity and Safety Profile

Preliminary studies suggest that while this compound shows promising biological activity, further investigations are necessary to evaluate its toxicity profile comprehensively. Toxicological assessments are critical for determining safe dosage levels for potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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